N,N-Diethyl-2,2,2-trifluoroacetamide
Overview
Description
N,N-Diethyl-2,2,2-trifluoroacetamide is an organic compound with the chemical formula C6H10F3NO. It is a colorless liquid with a strong odor at room temperature . This compound is commonly used in organic synthesis, particularly in amine protection, amide protection, and fluorination reactions .
Mechanism of Action
Target of Action
N,N-Diethyl-2,2,2-trifluoroacetamide is an organic compound that is primarily used in chemical synthesis It is known to cause skin and eye irritation, and may cause respiratory irritation .
Mode of Action
It is known to be used in the synthesis of isomeric acetyl or 2,2,2-trifluoroacetyl azidothiophenes . This suggests that it may interact with its targets through the formation of covalent bonds, leading to changes in the chemical structure of the target molecules.
Biochemical Pathways
Given its use in the synthesis of isomeric acetyl or 2,2,2-trifluoroacetyl azidothiophenes , it may be involved in the modification of biochemical pathways related to these compounds.
Pharmacokinetics
Given its chemical properties, it is likely to be absorbed through the skin and respiratory tract, distributed throughout the body, metabolized in the liver, and excreted through the kidneys .
Result of Action
It is known to cause skin and eye irritation, and may cause respiratory irritation . This suggests that it may have cytotoxic effects, leading to inflammation and tissue damage.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is a flammable liquid and should be kept away from heat, sparks, open flames, and hot surfaces . It should also be stored in a cool, well-ventilated place . These factors can affect the stability of the compound and potentially influence its efficacy and safety.
Preparation Methods
N,N-Diethyl-2,2,2-trifluoroacetamide can be synthesized through the reaction of 2,2,2-trifluoroacetic acid with diethylamine . The reaction typically involves the use of a suitable solvent and may require specific temperature and pressure conditions to optimize yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound meets required specifications .
Chemical Reactions Analysis
N,N-Diethyl-2,2,2-trifluoroacetamide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroacetamide group is replaced by other nucleophiles.
Fluorination Reactions: It is commonly used as a reagent or solvent in fluorination reactions, often acting as a ligand for transition metal catalysts.
Protection Reactions: It is used in amine and amide protection reactions in organic synthesis.
Common reagents and conditions used in these reactions include transition metal catalysts, organic solvents, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reactants and conditions used.
Scientific Research Applications
N,N-Diethyl-2,2,2-trifluoroacetamide has a wide range of scientific research applications, including:
Biology: It may be used in biochemical research for the modification of biomolecules.
Medicine: It can serve as an intermediate in the synthesis of pharmaceuticals and veterinary drugs.
Industry: It is used in the production of pesticides and other industrial chemicals.
Comparison with Similar Compounds
N,N-Diethyl-2,2,2-trifluoroacetamide can be compared with other similar compounds, such as:
N-Methyltrifluoroacetamide: Used in similar protection and fluorination reactions.
Trifluoroacetamide: Another compound used in fluorination reactions.
N-Methyl-bis(trifluoroacetamide): Used as a reagent in organic synthesis.
What sets this compound apart is its specific structure, which provides unique reactivity and selectivity in certain chemical reactions.
Properties
IUPAC Name |
N,N-diethyl-2,2,2-trifluoroacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO/c1-3-10(4-2)5(11)6(7,8)9/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CODXZFSZJFCVBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80279959 | |
Record name | N,N-Diethyl-2,2,2-trifluoroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80279959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
360-92-9 | |
Record name | 360-92-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14815 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N,N-Diethyl-2,2,2-trifluoroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80279959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-Diethyl-2,2,2-trifluoroacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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